trans-2-(Dipropylamino)cyclobutan-1-ol
Overview
Description
trans-2-(Dipropylamino)cyclobutan-1-ol: is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a cyclobutanol derivative with a dipropylamino group attached to the second carbon of the cyclobutane ring.
Scientific Research Applications
trans-2-(Dipropylamino)cyclobutan-1-ol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis and is used to study cyclobutane derivatives.
Biology: : It can be used as a probe to study biological systems and interactions with enzymes.
Industry: : It is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Dipropylamino)cyclobutan-1-ol typically involves the following steps:
Cyclobutanone Formation: : Cyclobutanone is prepared as the starting material.
Amination: : Cyclobutanone undergoes amination with dipropylamine under specific reaction conditions, such as elevated temperature and pressure, to introduce the dipropylamino group.
Reduction: : The resulting compound is then reduced to form the this compound.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
trans-2-(Dipropylamino)cyclobutan-1-ol: undergoes various types of chemical reactions:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can further reduce the compound to simpler alcohols or amines.
Substitution: : Substitution reactions can replace the dipropylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Cyclobutanone, cyclobutanoic acid.
Reduction: : Cyclobutanol, dipropylamine.
Substitution: : Various substituted cyclobutanes depending on the nucleophile or electrophile used.
Mechanism of Action
The mechanism by which trans-2-(Dipropylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
trans-2-(Dipropylamino)cyclobutan-1-ol: is unique due to its cyclobutane ring structure and the presence of the dipropylamino group. Similar compounds include:
Cyclobutanol: : A simpler cyclobutane derivative without the dipropylamino group.
Dipropylamine: : A compound with a similar amino group but lacking the cyclobutane ring.
trans-2-(Propylamino)cyclobutan-1-ol: : A related compound with a single propylamino group instead of dipropylamino.
This compound .
Properties
IUPAC Name |
(1R,2R)-2-(dipropylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-7-11(8-4-2)9-5-6-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMFOSFKQGRRQR-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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